molecular formula C13H13FN2O2 B3807972 5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone

5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone

Cat. No.: B3807972
M. Wt: 248.25 g/mol
InChI Key: PRFYYRYZJVKFAT-UHFFFAOYSA-N
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Description

The compound “5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone” is an organic compound that contains a fluorophenyl group, an oxadiazole ring, and a pentanone group. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a 1,2,4-oxadiazole ring attached to a 3-fluorophenyl group and a 2-pentanone group. The exact structure and arrangement of these groups would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazoles can participate in a variety of reactions, and the presence of the fluorophenyl and pentanone groups could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Based on its structure, it is likely to have properties typical of organic compounds with similar functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, many oxadiazole derivatives have been studied for their anticancer activities, and their mechanisms of action often involve interactions with various enzymes and proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further studies to explore its potential biological activities, such as anticancer, antibacterial, or antiviral activities. Additionally, studies could be conducted to optimize its synthesis and improve its properties .

Properties

IUPAC Name

5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-9(17)4-2-7-12-15-13(16-18-12)10-5-3-6-11(14)8-10/h3,5-6,8H,2,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYYRYZJVKFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone
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5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone
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5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone
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5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone
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5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone
Reactant of Route 6
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5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pentanone

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